N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide is complex, with a thiadiazole ring attached to a trichloromethyl group and a dimethylamino group .Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide are not fully detailed in the sources I have access to .Scientific Research Applications
Antimalarial Applications
The compound has been studied for its potential antimalarial properties. Faslager, Johnson, and Werbel (1973) explored the antimalarial activity of related thiadiazoles, noting that specific derivatives showed promising results against Plasmodium berghei in mice and Plasmodium gallinaceum in chicks (Faslager, Johnson, & Werbel, 1973).
Photodynamic Therapy Applications
The compound's relevance in photodynamic therapy, particularly for cancer treatment, has been highlighted. Pişkin, Canpolat, and Öztürk (2020) synthesized derivatives with high singlet oxygen quantum yields, indicating potential as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of related 1,2,4-thiadiazole derivatives has been extensive. Terzioğlu and Gürsoy (2003) synthesized novel derivatives and evaluated their cytotoxicity against various cancer cell lines, demonstrating significant effects in certain cases (Terzioğlu & Gürsoy, 2003). Narayanan, Bernstein, and Williams (1966) synthesized 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles and evaluated them as soil fungicides, noting their fungicidal activity (Narayanan, Bernstein, & Williams, 1966).
Herbicide Detection
The compound's derivatives have also been utilized in the detection of herbicides in natural water, as explored by Zimmerman, Schneider, and Thurman (2002) in their analysis of dimethenamid and its degradates (Zimmerman, Schneider, & Thurman, 2002).
Properties
IUPAC Name |
N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N4S/c1-13(2)3-10-5-11-4(12-14-5)6(7,8)9/h3H,1-2H3/b10-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJHGUGVUSLMIQ-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=NS1)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=NS1)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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